Cas no 1806446-60-5 (Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate
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- インチ: 1S/C14H17BrO4/c1-3-19-13(16)7-5-10-4-6-11(9-15)12(8-10)14(17)18-2/h4,6,8H,3,5,7,9H2,1-2H3
- InChIKey: AARCOYONZMCAHZ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1C(=O)OC)CCC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.6
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014053-500mg |
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |
1806446-60-5 | 97% | 500mg |
847.60 USD | 2021-05-31 | |
Alichem | A015014053-1g |
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |
1806446-60-5 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A015014053-250mg |
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |
1806446-60-5 | 97% | 250mg |
499.20 USD | 2021-05-31 |
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 関連文献
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoateに関する追加情報
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1806446-60-5): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate, identified by its CAS number 1806446-60-5, is a significant intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its complex aromatic structure and functional groups, has garnered attention due to its potential applications in the synthesis of novel bioactive molecules. The presence of both a bromomethyl group and an ethoxy-3-oxopropyl side chain makes it a versatile building block for further chemical modifications, enabling the development of diverse pharmacophores.
The< strong>Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate molecule exhibits a unique combination of reactivity that is highly valuable in synthetic chemistry. The bromomethyl group, for instance, is a well-known electrophile that readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. Concurrently, the ethoxy-3-oxopropyl moiety introduces both an ether linkage and a carbonyl group, which can be further manipulated through oxidation, reduction, or condensation reactions. This dual functionality makes the compound an attractive candidate for constructing complex molecular architectures.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzoate derivatives. Benzoic acid and its derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. The< strong>Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate, with its extended side chain, offers a scaffold that can be modified to enhance or tailor these biological activities. For instance, studies have demonstrated that benzoate derivatives with alkoxy-substituted side chains can exhibit improved solubility and bioavailability, making them more suitable for pharmaceutical applications.
One of the most compelling aspects of< strong>Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential components of many biologically active molecules, and their incorporation into drug candidates often enhances pharmacological potency and selectivity. The< strong>bromomethyl group can be used to introduce nitrogen-containing heterocycles through reductive amination or through condensation with amine derivatives. Similarly, the< strong>ethoxy-3-oxopropyl group can serve as a precursor for forming oxygen-containing heterocycles such as furans or pyrans. These transformations open up numerous possibilities for generating structurally diverse libraries of compounds for drug discovery.
The< strong>Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate has also found applications in the development of probes for biochemical studies. The ability to selectively label target proteins or enzymes with this compound allows researchers to investigate their structure-function relationships in vitro and in vivo. For example, the bromomethyl group can be used to conjugate this compound to antibodies or other biomolecules via click chemistry reactions, enabling high-throughput screening assays for drug targets. Additionally, the< strong>ethoxy-3-oxopropyl group can be modified to introduce fluorophores or other reporter groups, facilitating real-time imaging studies.
In conclusion, the< strong>Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1806446-60-5) represents a valuable tool in synthetic chemistry and chemical biology. Its unique structural features and reactivity make it an excellent candidate for designing novel therapeutic agents and biochemical probes. As research in medicinal chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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